![molecular formula C14H12ClN3 B2768148 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole CAS No. 400081-24-5](/img/structure/B2768148.png)
2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methodologies and Chemical Reactions: These compounds are integral in developing synthetic methodologies, including direct copper-catalyzed amination for pyrido[1,2-a]benzimidazoles synthesis. Such processes are crucial in medicinal chemistry for creating compounds with potential therapeutic applications and materials chemistry for developing fluorescent materials (Masters et al., 2011). Additionally, they are used in the novel synthesis of disperse azo dyes and benzimidazoles, showcasing their broad utility in dye and pigment development and structural diversity in heterocyclic chemistry (Karcı & Demirçalı, 2006).
Biological and Medicinal Applications
- Antimicrobial and Antiviral Properties: Novel benzimidazole derivatives, including those with a 2-(2-chloro-3-pyridinyl) moiety, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising antibacterial activities against a variety of pathogens, indicating their potential as therapeutic agents (Zimam, 2014). Moreover, their application extends to antiviral research, where specific derivatives demonstrate significant activity against viruses, such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), highlighting their potential in antiviral therapy (Gudmundsson et al., 2003).
Material Science and Chemistry
- Heterocyclic Chemistry and Fluorescent Probes: These compounds serve as key intermediates in the synthesis of complex heterocycles and have potential applications in developing fluorescent materials. For example, novel aminated benzimidazo[1,2-a]quinolines derivatives have been synthesized, which could serve as potential fluorescent probes for DNA detection. This application demonstrates the utility of these compounds in biochemical research and diagnostics (Perin et al., 2011).
Corrosion Inhibition
- Industrial Applications: Benzimidazole derivatives, including those related to the 2-(2-chloro-3-pyridinyl) structure, have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications, particularly in preventing corrosion in metal structures and components (Khaled, 2003).
Safety and Hazards
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-2-18-12-8-4-3-7-11(12)17-14(18)10-6-5-9-16-13(10)15/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCISLTKOUKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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